molecular formula C19H17N3O2 B2582501 (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904167-01-6

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2582501
CAS No.: 1904167-01-6
M. Wt: 319.364
InChI Key: LYPGYALJKQVLOU-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromophenyl pyrrole and 3-hydroxypyridine.

    Formation of Pyrrole Derivative: The 4-bromophenyl pyrrole can be synthesized through a Suzuki coupling reaction between 4-bromophenyl boronic acid and pyrrole under palladium catalysis.

    Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction involving an appropriate precursor, such as a β-amino alcohol, under acidic conditions.

    Final Coupling: The final step involves coupling the pyrrole derivative with the azetidine precursor in the presence of a base like potassium carbonate and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyridine rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: NaH, dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: Due to the presence of pyrrole and pyridine rings, the compound exhibits potential antimicrobial activity.

    Drug Development: It can serve as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Chemical Sensors: The compound’s reactivity can be harnessed in the development of sensors for detecting specific analytes.

    Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-pyrrol-1-yl)phenyl)methanone: Lacks the azetidine and pyridine moieties, resulting in different reactivity and applications.

    (3-(pyridin-3-yloxy)phenyl)methanone: Lacks the pyrrole and azetidine rings, affecting its biological activity and chemical properties.

Uniqueness

The combination of pyrrole, pyridine, and azetidine rings in (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone provides a unique scaffold that can engage in diverse chemical reactions and biological interactions, making it a versatile compound for various applications.

This compound in scientific research and industrial applications

Properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(15-5-7-16(8-6-15)21-10-1-2-11-21)22-13-18(14-22)24-17-4-3-9-20-12-17/h1-12,18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPGYALJKQVLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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